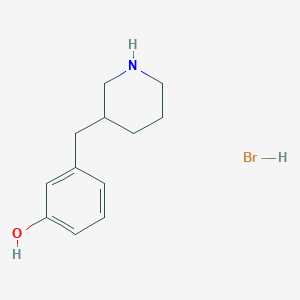
3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-chloromethyl-1-propene, also known as 1,1-Bis(chloromethyl)ethylene or Methallyl dichloride, is a compound used in various industrial applications . It’s used as an organic solvent and as an intermediate for the synthesis of organic compounds, pesticides, and as an additive in the textile industry .
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-chloromethyl-1-propene is CH2=C(CH2Cl)2 . Its molecular weight is 125.00 .Chemical Reactions Analysis
A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted . Due to its unsaturated structure, it is highly reactive in the troposphere with OH radical .Physical And Chemical Properties Analysis
This compound has a vapor density of 3.12 (vs air), a refractive index n20/D of 1.4753 (lit.), a boiling point of 138 °C (lit.), and a melting point of -14 °C (lit.). Its density is 1.08 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
1. Chemical Reactions and Mechanisms
- The reactivity of 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one in chemical reactions, specifically in Friedel-Crafts alkylations, has been studied, demonstrating the potential for the creation of new compounds through these reactions (Masuda, Nakajima, & Suga, 1983).
- Investigations into the gas-phase elimination kinetics of similar chloroalkanes have provided insights into the mechanisms and kinetics of reactions involving this compound and its analogs (Maldonado et al., 2011).
2. Conformational Analysis
- The conformation of halomethyl ketones, including similar compounds to this compound, has been determined through the temperature dependence of geminal H,H coupling constants, providing valuable information on their structural properties (Ramarao & Bothner‐By, 1976).
3. Asymmetric Synthesis and Catalysis
- The asymmetric synthesis of 3-Chloro-1-phenylpropan-1-one, a related compound, using immobilized Saccharomyces cerevisiae has been explored for producing chiral precursors for antidepressants (Yang, Zhimin, Yao, & Xu, 2009).
- Asymmetric radical reactions in the coordination sphere have been studied using related compounds, indicating potential applications in catalysis and synthetic chemistry (Kameyama & Kamigata, 1989).
4. Biotransformation and Enantioselective Reduction
- Biotransformations of 3-chloro-1-phenylpropan-1-one in yeast cultures have been investigated for the production of specific alcohols, highlighting the enzymatic potential in creating enantioselective compounds (Janeczko & Kostrzewa-Susłow, 2014).
5. Pharmaceutical Synthesis Applications
- The compound has been utilized in the chemoenzymatic synthesis of non-tricyclic antidepressants, showcasing its value as an intermediate in pharmaceutical synthesis (Liu, Hoff, & Anthonsen, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-(chloromethyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJAYVWBFICAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201034258 |
Source


|
| Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39192-57-9 |
Source


|
| Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-9-(4-fluorobenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2825849.png)

![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)

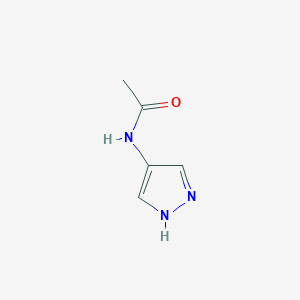
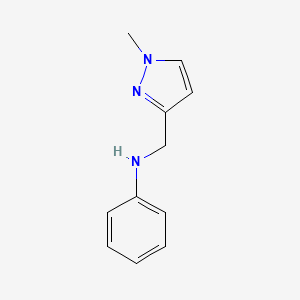
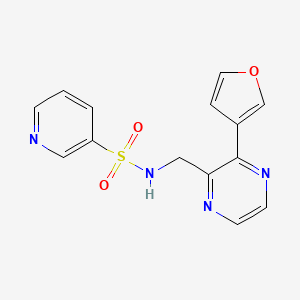
![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)
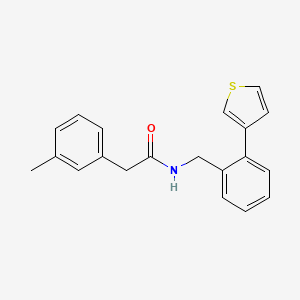

![4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione](/img/structure/B2825868.png)
